
5-Dodecen-7-yne, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dodecen-7-yne, (E)- is an organic compound that belongs to the family of alkynes. It is also known as (E)-5-dodecen-7-yne or 5-dodecyn-7-ene. This compound has been of great interest to the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 5-Dodecen-7-yne, (E)- is not fully understood. However, it is believed that this compound acts as a conjugated diene, which can undergo a Diels-Alder reaction with electron-deficient dienophiles. This reaction can lead to the formation of cycloadducts, which have potential applications in the development of organic electronic devices.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-Dodecen-7-yne, (E)-. However, it has been shown that this compound can exhibit cytotoxic activity against various cancer cell lines. This activity is believed to be due to the ability of 5-Dodecen-7-yne, (E)- to interact with cellular membranes and disrupt their integrity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-Dodecen-7-yne, (E)- is its high purity, which makes it suitable for use in various laboratory experiments. However, one of the limitations of this compound is its relatively high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 5-Dodecen-7-yne, (E)-. One area that requires further investigation is the mechanism of action of this compound. Understanding the mechanism of action can provide insights into the potential applications of 5-Dodecen-7-yne, (E)- in various scientific fields.
Another area that requires further research is the development of new synthesis methods for 5-Dodecen-7-yne, (E)-. The development of new synthesis methods can improve the efficiency and reduce the cost of producing this compound, which can make it more accessible for use in various laboratory experiments.
Conclusion
In conclusion, 5-Dodecen-7-yne, (E)- is an organic compound with unique properties and potential applications in various scientific fields. The synthesis of this compound can be achieved through several methods, and it has been extensively studied for its potential applications in the fields of organic electronics and materials science. Further research is required to fully understand the mechanism of action of 5-Dodecen-7-yne, (E)- and to develop new synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 5-Dodecen-7-yne, (E)- can be achieved through several methods. One of the most common methods is the Sonogashira coupling reaction. This reaction involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction proceeds via oxidative addition of the palladium catalyst to the halide, followed by transmetalation with the alkyne, and reductive elimination to form the desired product.
Another method for the synthesis of 5-Dodecen-7-yne, (E)- is the alkylation of an acetylide anion with a primary alkyl halide. This method involves the deprotonation of an alkyne with a strong base such as sodium amide, followed by the addition of a primary alkyl halide to form the desired product.
Applications De Recherche Scientifique
5-Dodecen-7-yne, (E)- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of organic electronics. It has been shown that 5-Dodecen-7-yne, (E)- can be used as a building block for the synthesis of conjugated polymers, which have potential applications in the development of organic electronic devices such as light-emitting diodes, solar cells, and transistors.
Another area where 5-Dodecen-7-yne, (E)- has shown potential is in the field of materials science. It has been demonstrated that this compound can be used as a monomer for the synthesis of polymeric materials with unique properties such as high thermal stability, mechanical strength, and electrical conductivity.
Propriétés
Numéro CAS |
16336-82-6 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
(E)-dodec-5-en-7-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8H2,1-2H3/b11-9+ |
Clé InChI |
RAWCIZOYSXHPJN-PKNBQFBNSA-N |
SMILES isomérique |
CCCC/C=C/C#CCCCC |
SMILES |
CCCCC=CC#CCCCC |
SMILES canonique |
CCCCC=CC#CCCCC |
Synonymes |
(E)-5-Dodecen-7-yne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





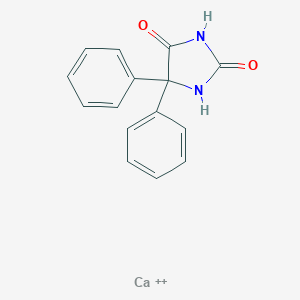
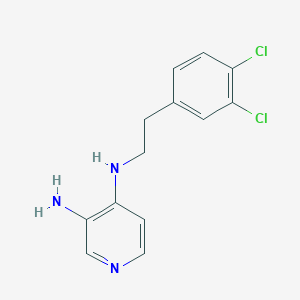

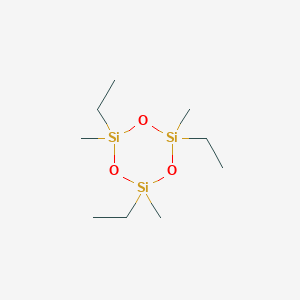
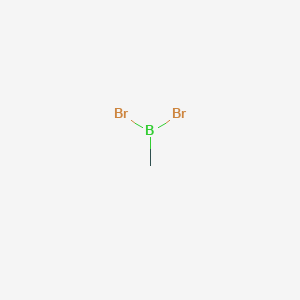
![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)
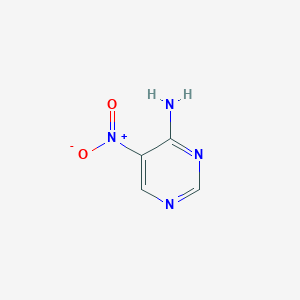
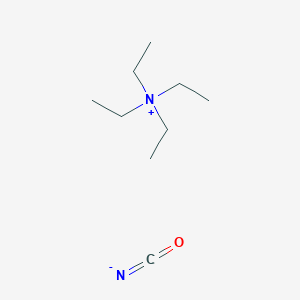
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)

